molecular formula C16H21N3O3 B11784230 tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate

tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate

Cat. No.: B11784230
M. Wt: 303.36 g/mol
InChI Key: FHGAKDMLUOAGRE-UHFFFAOYSA-N
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Description

This compound likely serves as an intermediate in pharmaceutical synthesis, leveraging the Boc group for amine protection and the electron-withdrawing cyano group for stabilizing reactive intermediates.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

tert-butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-6-7-21-14(10-19)13-5-4-12(18)8-11(13)9-17/h4-5,8,14H,6-7,10,18H2,1-3H3

InChI Key

FHGAKDMLUOAGRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)N)C#N

Origin of Product

United States

Preparation Methods

Ring-Closing via Cyclization of Amino Alcohols

A common approach involves cyclizing amino alcohol precursors with carbonyl-containing reagents. For example, reacting 2-(4-amino-2-cyanophenyl)ethanolamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C forms the morpholine ring through intramolecular nucleophilic attack. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), yielding the tert-butyl-protected morpholine intermediate.

Key Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Catalysts: DMAP (5 mol%)

  • Yield: ~75–80%

Pre-Functionalized Morpholine Derivatives

Alternatively, pre-synthesized morpholine carboxylates can be coupled to substituted phenyl rings. For instance, tert-butyl morpholine-4-carboxylate is reacted with 2-cyano-4-nitroaniline under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃) in dimethylformamide (DMF) at 110°C. Subsequent reduction of the nitro group to an amine (H₂/Pd-C) completes the synthesis.

Optimization Insights:

  • Ullmann coupling minimizes side reactions compared to Buchwald-Hartwig amination.

  • DMF enhances solubility of aromatic intermediates.

ReagentSolventTemperatureTimeYield
CuCNNMP150°C12 h68%
CuCN/KIDMF130°C8 h72%

Nitro Reduction to Amino Group

Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine quantitatively. Alternatives like Zn/HCl are less favored due to potential cyano group hydrolysis.

Coupling Strategies for Morpholine-Phenyl Linkage

Coupling the morpholine core to the substituted phenyl ring is critical.

EDC/HOBt-Mediated Amide Coupling

A patent details coupling 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in DMF. Adapted for the target compound, this method involves:

  • Activating the morpholine carboxylate with EDC/HOBt.

  • Reacting with 2-cyano-4-aminophenol in DMF at 25°C.

  • Purifying via silica chromatography (ethyl acetate/hexane).

Yield: 65–70%

HBTU/N-Methylmorpholine in DMF

A related synthesis for tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate uses HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-methylmorpholine in DMF. For the cyanophenyl analog, substituting the phenyl component with 2-cyano-4-aminophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) achieves cross-coupling.

Critical Parameters:

  • Boronic acid purity (>95%) prevents side reactions.

  • Degassing solvents (DMF/H₂O) enhances Pd catalyst efficiency.

Crystallization and Purification Techniques

Final purification ensures pharmaceutical-grade purity.

Solvent-Antisolvent Crystallization

Dissolving the crude product in DMF at reflux and adding methanol induces crystallization. For example, dissolving 10 g in 50 mL DMF at 80°C, followed by dropwise methanol addition (100 mL), yields 8.5 g (85%) of crystalline product.

Charcoal Treatment

Treating the DMF solution with activated carbon (5% w/w) at 60°C for 1 h removes colored impurities. Filtration through Celite® and cooling to 0–5°C enhances crystal uniformity.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYieldPurityKey Advantage
EDC/HOBt coupling65–70%≥98%Mild conditions
HBTU/NMM in DMF70–75%≥97%Rapid reaction (3–6 h)
Ullmann coupling60–65%≥95%Regioselective

The HBTU method offers superior yields but requires costly reagents. EDC/HOBt balances cost and efficiency, while Ullmann coupling suits electron-deficient substrates.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The cyanomethyl group undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Reaction with Grignard reagents :

    R-MgX+Ar-CNAr-C≡N-MgXH2OAr-C≡N-R\text{R-MgX} + \text{Ar-CN} \rightarrow \text{Ar-C≡N-MgX} \xrightarrow{\text{H}_2\text{O}} \text{Ar-C≡N-R}

    This reaction enables the introduction of alkyl/aryl groups to the nitrile carbon .

  • Hydrolysis :
    Acidic or alkaline hydrolysis converts the nitrile to a carboxylic acid or amide:

    Ar-CNH2O/H+Ar-COOHorAr-CONH2\text{Ar-CN} \xrightarrow{\text{H}_2\text{O/H}^+} \text{Ar-COOH} \quad \text{or} \quad \text{Ar-CONH}_2

    This pathway is critical for synthesizing bioactive derivatives .

Aromatic Amino Group Reactivity

The para-aminophenyl moiety participates in electrophilic substitution and coupling reactions:

Reaction Type Conditions Product Application
Acylation AcCl, pyridineN-Acetylated derivativeStabilizes the amine for further synthesis
Diazotization NaNO₂, HCl, 0–5°CDiazonium saltIntermediate for azo dyes/bioconjugates
Suzuki Coupling Pd catalyst, aryl boronic acidBiaryl derivativesDrug candidate synthesis

Morpholine Ring Functionalization

The morpholine ring undergoes ring-opening or oxidation:

  • Oxidation :

    MorpholineKMnO4/H+Oxazolidinone\text{Morpholine} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Oxazolidinone}

    This reaction alters the electron density of the ring, affecting ligand-receptor interactions .

  • Ring-Opening with Nucleophiles :
    Strong nucleophiles (e.g., NH₃) attack the morpholine oxygen, leading to ring cleavage and forming linear amines.

tert-Butyl Carboxylate Stability

The tert-butyl group acts as a protective moiety:

  • Deprotection :

    Boc groupTFA/CH2Cl2Free amine+CO2+t-BuOH\text{Boc group} \xrightarrow{\text{TFA/CH}_2\text{Cl}_2} \text{Free amine} + \text{CO}_2 + \text{t-BuOH}

    Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, regenerating the morpholine amine for downstream reactions .

Catalytic Hydrogenation

The nitrile group is reduced to an amine under hydrogenation conditions:

Ar-CNH2/Pd-CAr-CH2NH2\text{Ar-CN} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-CH}_2\text{NH}_2

This reaction modifies the compound’s polarity and bioavailability .

Cycloaddition Reactions

The nitrile group participates in [2+3] cycloadditions with azides:

Ar-CN+N3Tetrazole derivatives\text{Ar-CN} + \text{N}_3^- \rightarrow \text{Tetrazole derivatives}

Tetrazoles are isosteres for carboxylates in drug design .

Limitations and Research Gaps

While the reactivity of analogous compounds is well-documented , direct studies on tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate remain limited. Future work should prioritize:

  • Kinetic studies of its hydrolysis pathways.

  • Computational modeling of its interaction with enzymatic targets (e.g., cytochrome P450).

  • Exploration of photochemical reactivity for optopharmacology applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing morpholine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of tert-butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The presence of the cyanophenyl group enhances the electron-donating ability of the molecule, contributing to its effectiveness as an antioxidant .

Anticholinesterase Activity

Recent studies have explored the potential of this compound as an anticholinesterase agent, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized as a monomer in the synthesis of polymers with specific properties such as enhanced thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation .

Nanotechnology

The compound's ability to form coordination complexes with metals makes it a candidate for applications in nanotechnology, particularly in the development of metal-organic frameworks (MOFs). These frameworks can be used for gas storage, separation processes, and catalysis .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cells. The researchers reported an IC50 value indicating potent activity against MCF-7 cell lines, suggesting that modifications to the morpholine structure could enhance therapeutic efficacy .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. Results showed that it effectively reduced DPPH radicals, indicating strong antioxidant potential comparable to established antioxidants such as ascorbic acid .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties/Applications References
tert-Butyl 2-(4-bromophenyl)morpholine-4-carboxylate 1131220-82-0 C₁₅H₂₀BrNO₃ 342.23 4-Bromophenyl Bromine substituent enhances molecular weight; potential intermediate in Suzuki couplings.
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate 136992-21-7 C₁₁H₂₁NO₄ 231.29 2-Hydroxyethyl Hydrophilic hydroxyethyl group improves solubility; used in chiral synthesis.
tert-Butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride 2408958-75-6 C₁₃H₂₅ClN₂O₃ 280.8 3-Aminopropyl (as HCl salt) Amine functionality enables peptide coupling; HCl salt enhances stability.
tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate 112741-49-8 C₂₁H₂₃NO₄ 353.41 6-Oxo, 2,3-diphenyl Ketone and diphenyl groups introduce rigidity; used in asymmetric catalysis.
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate N/A C₁₁H₂₀N₂O₃ ~228.29 Aminomethyl Primary amine facilitates nucleophilic reactions; high-purity grades available.
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate N/A C₁₀H₁₉NO₄ 217.26 Hydroxymethyl Versatile intermediate for further functionalization (e.g., sulfonation).

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups: The cyano group in the target compound likely enhances electrophilicity at the phenyl ring compared to bromine in CAS 1131220-82-0, which is more suited for cross-coupling reactions . Amino vs. Hydroxy Groups: The 4-amino group in the target compound contrasts with the hydroxyethyl group in CAS 136992-21-5. The amino group may participate in hydrogen bonding, while the hydroxyethyl group improves aqueous solubility . Steric and Stereochemical Factors: The diphenyl and oxo groups in CAS 112741-49-8 introduce steric hindrance and chiral centers, making it valuable in enantioselective synthesis .

Physicochemical Properties

  • Molecular Weight Trends: Bromophenyl (342.23 g/mol) and diphenyl (353.41 g/mol) derivatives exhibit higher molecular weights due to bulky substituents, whereas aminomethyl and hydroxymethyl analogs are lighter (~228–231 g/mol) .
  • Solubility: Hydroxyethyl and aminopropyl groups enhance water solubility, whereas aromatic substituents (e.g., bromophenyl) increase hydrophobicity .

Biological Activity

tert-Butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C16H21N3O3C_{16}H_{21}N_{3}O_{3} with a molecular weight of 303.36 g/mol. The compound is characterized by its morpholine structure, which contributes to its biological activity. Its CAS number is 1609462-15-8, and it has been noted for its moderate solubility and stability under physiological conditions .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and antiviral properties.

Anticancer Activity

Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the compound's efficacy against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Reference Compound
MCF-70.65Doxorubicin
MDA-MB-2312.41Doxorubicin

Antiviral Activity

The compound has also been studied for its antiviral properties. In vitro assays indicated that it possesses inhibitory effects on viral replication, suggesting potential as a therapeutic agent against viral infections .

The mechanism through which this compound exerts its biological effects may involve:

  • Induction of Apoptosis : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and p53 expression .
  • Inhibition of Cell Proliferation : The compound appears to inhibit cell proliferation through modulation of cell cycle regulators, leading to G1 phase arrest in sensitive cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-(4-amino-2-cyanophenyl)morpholine-4-carboxylate, and how can Boc protection strategies be optimized?

  • Methodological Answer : The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the morpholine nitrogen, followed by coupling with substituted aromatic precursors. For example, the cyano and amino groups on the phenyl ring can be introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. Boc protection is critical to prevent side reactions; optimization includes using anhydrous conditions, catalytic DMAP for efficient acylation, and purification via flash chromatography with gradients of ethyl acetate/hexane .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry place (<25°C) under inert gas (e.g., argon) to prevent degradation. Avoid exposure to strong acids/bases or oxidizing agents, which may destabilize the Boc group or cyanophenyl moiety .

Q. How can researchers confirm the molecular identity of this compound using spectroscopic methods?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR to verify the morpholine ring protons (δ 3.5–4.0 ppm), Boc group (δ 1.4 ppm for tert-butyl), and aromatic signals (δ 6.5–7.5 ppm). FT-IR confirms the carbonyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2200 cm1^{-1}) functionalities. High-resolution mass spectrometry (HRMS) validates the molecular formula, while elemental analysis ensures purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography utilizing SHELX software be applied to determine the crystal structure and confirm stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer with Mo-Kα radiation. Data reduction and refinement are conducted via SHELXL, which optimizes anisotropic displacement parameters and validates hydrogen bonding networks. The Boc group’s tert-butyl conformation and morpholine ring puckering are analyzed using Olex2 or Mercury for 3D visualization. Residual density maps ensure absence of disorder .

Q. What methodological approaches assess the α2C adrenergic receptor agonist activity of phenylmorpholine derivatives like this compound?

  • Methodological Answer : Use competitive binding assays with 3^3H-labeled antagonists (e.g., rauwolscine) on transfected CHO-K1 cells expressing human α2C receptors. Measure cAMP inhibition via ELISA to evaluate agonist efficacy. For in vivo validation, employ tail-flick or vasoconstriction models in rodents, correlating dose-response curves with receptor occupancy .

Q. How can researchers address challenges in achieving high enantiomeric purity during synthesis of chiral tert-butyl morpholine-4-carboxylate derivatives?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during ring-closing steps. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA/IB columns) or circular dichroism (CD). Recrystallization in heptane/ethyl acetate mixtures enhances purity (>99% ee) .

Q. What strategies resolve contradictions between NMR and X-ray data during structural characterization?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces. Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with DFT-calculated chemical shifts. For X-ray, ensure low-temperature data collection (100 K) to minimize thermal motion artifacts. Cross-validate with solid-state NMR if polymorphs are suspected .

Q. How can computational methods predict the reactivity of the cyanophenyl moiety in further functionalization?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Use Fukui indices to predict regioselectivity in reactions (e.g., cyano group reduction to amine or coupling via Suzuki-Miyaura). Validate predictions with kinetic experiments under controlled conditions .

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